molecular formula C21H24N4O3S B1237452 N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide

N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide

Cat. No. B1237452
M. Wt: 412.5 g/mol
InChI Key: HSQQAHYDHSIDCH-UHFFFAOYSA-N
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Description

N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide is a member of quinolines.

Scientific Research Applications

Antimalarial Activity Research on compounds structurally related to N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide has shown significant antimalarial activity. For instance, a study by Werbel et al. (1986) synthesized a series of related compounds and found them to have potent antimalarial effects against Plasmodium berghei in mice and demonstrated promising pharmacokinetic properties for protecting against infection (Werbel et al., 1986).

Synthesis and Characterization Liu Chang-chu (2014) explored the synthesis of related quinoline derivatives under microwave irradiation. This study highlights the efficiency of the synthesis process for similar compounds, indicating potential for scalable production and further research applications (Liu Chang-chu, 2014).

Diverse Synthetic Approaches Pandit et al. (2016) described an environmentally friendly synthesis method for related chromene compounds, demonstrating the potential for diverse and sustainable synthetic approaches in the development of similar chemical compounds (Pandit et al., 2016).

Cancer Cell Viability and Inhibition A study by El Rayes et al. (2022) on quinoxaline derivatives, which are structurally related, showed inhibition of cancer cell viability. This indicates the potential application of similar compounds in cancer research and therapy (El Rayes et al., 2022).

Structural Aspects and Properties Research by Karmakar et al. (2007) and Kalita et al. (2010) on amide-containing isoquinoline derivatives provides insights into the structural aspects of similar compounds, which can be crucial for understanding their interactions and potential applications in various fields (Karmakar et al., 2007), (Kalita et al., 2010).

Antitumor Activity The work by Yamato et al. (1989) on fused tetracyclic quinoline derivatives demonstrates the potential of similar compounds in antitumor activity, particularly through DNA intercalation and topoisomerase II inhibition (Yamato et al., 1989).

Supramolecular Assemblies Cutrone et al. (2017) explored the formation of supramolecular assemblies using amphiphilic derivatives similar to the compound , revealing potential applications in drug delivery and tissue regeneration (Cutrone et al., 2017).

properties

Product Name

N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide

InChI

InChI=1S/C21H24N4O3S/c1-24(2)18-11-9-16(10-12-18)14-23-20(26)15-25(3)29(27,28)19-8-4-6-17-7-5-13-22-21(17)19/h4-13H,14-15H2,1-3H3,(H,23,26)

InChI Key

HSQQAHYDHSIDCH-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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